DNA Gyrase-IN-9 Demonstrates Superior Enzyme Inhibition Potency Over Ciprofloxacin in a Direct Head-to-Head Assay
In a direct head-to-head comparison using a DNA gyrase supercoiling assay, DNA Gyrase-IN-9 (compound 4j) exhibited a more potent inhibitory effect than the clinical comparator ciprofloxacin [1]. The study reported a lower half-maximal inhibitory concentration (IC50) for the target compound, establishing its superior potency in this specific in vitro context.
| Evidence Dimension | DNA Gyrase Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 6.29 µg/mL |
| Comparator Or Baseline | Ciprofloxacin: 10.2 µg/mL |
| Quantified Difference | DNA Gyrase-IN-9 shows a 1.62-fold higher potency (lower IC50) than ciprofloxacin. |
| Conditions | DNA gyrase supercoiling assay. |
Why This Matters
This data provides a clear, quantitative basis for selecting DNA Gyrase-IN-9 over ciprofloxacin for in vitro studies requiring a more potent inhibition of DNA gyrase activity under these specific assay conditions.
- [1] Almaghrabi, M., Musa, A., Aljohani, A. K. B., Ahmed, H. E. A., Alsulaimany, M., Miski, S. F., Mostafa, E. M., Hussein, S., Parambi, D. G. T., Ghoneim, M. M., Elgammal, W. E., Halawa, A. H., Hammad, A., & El-Agrody, A. M. (2023). Introducing of novel class of pyrano[2,3-c]pyrazole-5-carbonitrile analogs with potent antimicrobial activity, DNA gyrase inhibition, and prominent pharmacokinetic and CNS toxicity profiles supported by molecular dynamic simulation. *Journal of Biomolecular Structure and Dynamics*, 42(18), 9529-9546. View Source
